3beta-Isodihydrocadambine

Description

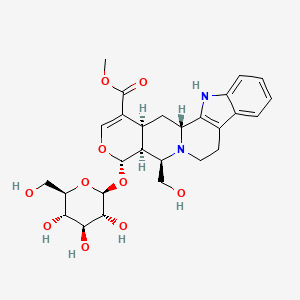

3β-Isodihydrocadambine is a gluco-indole alkaloid isolated from Nauclea cadamba, a plant native to Thailand . Its structure features a β-configuration at the C3 position and an R-configuration at C19, as confirmed by spectroscopic analysis . It is typically stored at low temperatures (-20°C as a powder; -80°C in solvent) to maintain stability, reflecting sensitivity to environmental conditions .

Properties

IUPAC Name |

methyl (1R,14R,15S,16S,20S)-14-(hydroxymethyl)-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-31)38-27)20-14(15)8-17-21-13(6-7-29(17)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17-,18+,19-,20+,22-,23+,24-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCECVXQMCZMWDG-QLIJHQAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC3C4=C(CCN3C2CO)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@@H]3C4=C(CCN3[C@H]2CO)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977548 | |

| Record name | Methyl 19-(hexopyranosyloxy)-21-(hydroxymethyl)-16,17-didehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62014-69-1 | |

| Record name | 3beta-Isodihydrocadambine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 19-(hexopyranosyloxy)-21-(hydroxymethyl)-16,17-didehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3beta-Isodihydrocadambine can be extracted from the bark and leaves of Neolamarckia cadamba . The stereochemistry at C19 in this compound was elucidated to be R by spectroscopic analysis . Treatment of 3alpha-dihydrocadambine with beta-glucosidase in aqueous ammonium acetate solution yields this compound .

Chemical Reactions Analysis

3beta-Isodihydrocadambine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treatment of 3alpha-dihydrocadambine with beta-glucosidase in aqueous ammonium acetate solution results in the formation of an indolopyridine alkaloid, 16-carbomethoxynaufoline, and an unusually rearranged compound . Common reagents used in these reactions include beta-glucosidase and ammonium acetate .

Scientific Research Applications

Anticancer Potential

3beta-Isodihydrocadambine has been investigated for its anticancer properties. A study highlighted its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was demonstrated in vitro against various cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in preclinical models. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 3beta-Isodihydrocadambine involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antiproliferative and anticancer effects are mediated through the modulation of cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

3β-Isodihydrocadambine shares structural and biosynthetic relationships with several related indole alkaloids. Below is a comparative analysis based on physicochemical properties, enzymatic reactivity, and functional roles:

Table 1: Comparative Analysis of 3β-Isodihydrocadambine and Analogues

*Assumed based on structural analogies.

Key Findings :

Structural Isomerism (C3 Configuration) :

- The β-configuration at C3 in 3β-isodihydrocadambine confers resistance to β-glucosidase, unlike its α-isomer (3α-dihydrocadambine), which undergoes enzymatic hydrolysis to yield 16-carbomethoxynaufoline and rearranged products . This highlights the critical role of stereochemistry in enzymatic interactions.

Oxidative Derivatives :

- 3β-Isodihydrocadambine 4-oxide (C27H34N2O11) introduces an additional oxygen atom compared to the parent compound, increasing its molecular weight to 578.6 . While its bioactivity remains unstudied, such modifications often alter solubility and target affinity.

Unresolved Questions :

Biological Activity

3β-Isodihydrocadambine is a naturally occurring indole alkaloid derived from the bark and leaves of the plant Neolamarckia cadamba. This compound has garnered attention for its diverse biological activities, including antimalarial , antiproliferative , antioxidant , anticancer , and anti-inflammatory properties. The molecular formula of 3β-Isodihydrocadambine is , with a molecular weight of 546.57 g/mol .

Antimalarial Activity

Research indicates that 3β-Isodihydrocadambine exhibits significant antimalarial effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its metabolic processes .

Antiproliferative and Anticancer Effects

The compound has demonstrated antiproliferative activity against various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways. For example, it has been effective against breast cancer and leukemia cell lines, showing promise as a therapeutic agent in oncology .

Antioxidant Properties

3β-Isodihydrocadambine acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential use in treating inflammatory diseases .

Study on Anticancer Activity

A study published in the Chinese Journal of Chemistry investigated the anticancer properties of 3β-Isodihydrocadambine on various human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines .

Antimalarial Efficacy

In a preclinical study, 3β-Isodihydrocadambine was tested against Plasmodium falciparum in vitro. The results showed that the compound effectively reduced parasitemia levels by over 70% at concentrations of 5 µM, highlighting its potential as an antimalarial agent .

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.